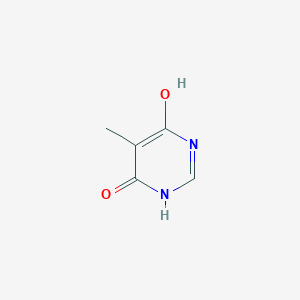

4,6-Dihydroxy-5-methylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-5-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2/c1-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OREVOAMPEBWISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30979659 | |

| Record name | 5-Methylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63447-38-1 | |

| Record name | 5-Methylpyrimidine-4,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30979659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-Dihydroxy-5-methylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4,6-dihydroxy-5-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4,6-dihydroxy-5-methylpyrimidine. This pyrimidine derivative is a valuable building block in medicinal chemistry and drug discovery, owing to the diverse biological activities associated with the pyrimidine scaffold. This document details a representative synthetic protocol, predicted analytical and spectroscopic data, and a summary of the potential therapeutic applications of this class of compounds.

Synthesis

The synthesis of this compound is typically achieved through a condensation reaction. A common and effective method involves the reaction of a substituted malonic acid ester with an amidine in the presence of a strong base, such as sodium methoxide.

General Reaction Scheme

The synthesis generally follows the pathway illustrated below, where diethyl 2-methylmalonate is condensed with formamidine (or a precursor) in an alcoholic solvent with a base. Subsequent acidification yields the desired product.

Caption: General synthesis workflow for this compound.

Experimental Protocol

The following is a representative experimental protocol adapted from procedures for similar pyrimidine syntheses.[1][2][3][4]

Materials:

-

Diethyl 2-methylmalonate

-

Formamidine acetate (or hydrochloride)

-

Sodium methoxide

-

Anhydrous methanol

-

Concentrated hydrochloric acid

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (2.2 equivalents) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: To the stirred solution of sodium methoxide, add formamidine acetate (1.1 equivalents) and diethyl 2-methylmalonate (1.0 equivalent).

-

Reaction: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Precipitation: Dissolve the resulting residue in a minimum amount of cold water and acidify with concentrated hydrochloric acid to a pH of 4-5. A precipitate should form.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol. Dry the solid under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent like ethanol/water.

Characterization

The structural confirmation of this compound is achieved through a combination of spectroscopic and analytical techniques. Due to the limited availability of specific experimental data for this compound in the literature, the following data is predicted based on the analysis of structurally related compounds such as 4,6-dihydroxypyrimidine and 4,6-dihydroxy-2-methylpyrimidine.[5][6][7][8][9]

Physical and Analytical Data

| Property | Predicted Value |

| Molecular Formula | C₅H₆N₂O₂ |

| Molecular Weight | 126.11 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >300 °C (decomposes) |

| Solubility | Sparingly soluble in water, soluble in DMSO |

Spectroscopic Data

2.2.1. 1H NMR Spectroscopy

The 1H NMR spectrum is expected to show signals corresponding to the methyl protons, the C2 proton, and the hydroxyl/amine protons. The chemical shifts of the latter can be highly dependent on the solvent and concentration due to tautomerism and hydrogen bonding.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity |

| -CH₃ | ~ 2.1 | Singlet |

| C2-H | ~ 7.8 | Singlet |

| -OH / -NH | 10.0 - 12.0 (broad) | Singlet |

2.2.2. 13C NMR Spectroscopy

The 13C NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ |

| -CH₃ | ~ 10 |

| C5 | ~ 105 |

| C2 | ~ 145 |

| C4, C6 | ~ 165 |

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands indicative of the hydroxyl/amine groups, C-H bonds, and the pyrimidine ring vibrations.

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| O-H / N-H stretching (broad) | 3200 - 2800 |

| C-H stretching (aliphatic) | 2950 - 2850 |

| C=O stretching (keto tautomer) | 1700 - 1650 |

| C=N, C=C stretching (ring) | 1650 - 1550 |

| C-O stretching | 1250 - 1150 |

2.2.4. Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak corresponding to the molecular weight of the compound.

| Ion | Predicted m/z |

| [M]⁺ | 126 |

| [M-CH₃]⁺ | 111 |

| [M-CO]⁺ | 98 |

| [M-HNCO]⁺ | 83 |

Tautomerism

This compound can exist in several tautomeric forms, primarily the dihydroxy, keto-enol, and diketo forms. The predominant tautomer is influenced by the solvent and the solid-state packing. In polar aprotic solvents like DMSO, the keto-enol form is often favored.[10][11]

Caption: Tautomeric forms of this compound.

Potential Biological Activity and Applications

While specific signaling pathways for this compound are not well-documented, the broader class of pyrimidine derivatives exhibits a wide range of biological activities.[12][13][14] These compounds are known to serve as intermediates in the synthesis of various therapeutic agents.

The pyrimidine scaffold is a key component of many biologically active molecules, and derivatives have been investigated for various therapeutic applications.

References

- 1. WO1997044327A1 - Process for making 4,6-dihydroxypyrimidine - Google Patents [patents.google.com]

- 2. CN102936224A - Preparation method of 4, 6-dichloropyrimidine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine - Google Patents [patents.google.com]

- 5. 4,6-Dihydroxypyrimidine(1193-24-4) 1H NMR spectrum [chemicalbook.com]

- 6. 4,6-Dihydroxy-2-methylpyrimidine | C5H6N2O2 | CID 222672 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR spectrum [chemicalbook.com]

- 8. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 1H NMR [m.chemicalbook.com]

- 9. 4,6-Dihydroxy-2-methylpyrimidine(40497-30-1) IR2 spectrum [chemicalbook.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4,6-dihydroxy-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-dihydroxy-5-methylpyrimidine, a heterocyclic organic compound, is a derivative of the pyrimidine core structure, which is fundamental to various biologically significant molecules, including the nucleobases of DNA and RNA. The strategic placement of two hydroxyl groups and a methyl group on the pyrimidine ring imparts specific physicochemical characteristics that are crucial for its potential applications in medicinal chemistry and drug development. Understanding these properties is paramount for researchers engaged in the synthesis of novel therapeutic agents and for scientists investigating its biological activities. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of relevant experimental workflows.

Core Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are essential for predicting its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME) profiles.

| Property | Value | Reference |

| Molecular Formula | C₅H₆N₂O₂ | [1][2] |

| Molecular Weight | 126.11 g/mol | [1][2] |

| CAS Number | 63447-38-1 | [1][2] |

| Melting Point | >300 °C | [1] |

| Boiling Point | 327.4 °C at 760 mmHg | |

| Solubility | Data not available | |

| pKa | Data not available |

Spectroscopic Data

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of pyrimidine derivatives typically reveals characteristic absorption bands in the range of 200-300 nm, corresponding to π → π* electronic transitions within the aromatic ring. For this compound, it is anticipated that the hydroxyl groups will act as auxochromes, potentially shifting the absorption maxima to longer wavelengths (a bathochromic shift) and increasing the molar absorptivity. The exact λmax would be dependent on the solvent used and the pH of the solution, as the ionization state of the hydroxyl groups significantly influences the electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the methyl protons and the aromatic proton. The methyl protons would likely appear as a singlet, with its chemical shift influenced by the electronic environment of the pyrimidine ring. The aromatic proton at position 2 would also appear as a singlet. The protons of the hydroxyl groups may be observable as broad singlets, and their chemical shifts would be highly dependent on the solvent, concentration, and temperature.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework of the molecule. Distinct signals are expected for the methyl carbon, the aromatic carbons of the pyrimidine ring, and the carbons bearing the hydroxyl groups. The chemical shifts of the ring carbons would be influenced by the electronegativity of the nitrogen atoms and the substituent effects of the hydroxyl and methyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups present. Key expected vibrational modes include:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups, likely showing evidence of hydrogen bonding.

-

C-H stretching: Absorption bands in the 2850-3000 cm⁻¹ region corresponding to the methyl group.

-

C=C and C=N stretching: A series of bands in the 1400-1650 cm⁻¹ region, characteristic of the pyrimidine ring.

-

C-O stretching: Bands in the 1000-1250 cm⁻¹ region.

Experimental Protocols

Detailed and validated experimental protocols are crucial for the accurate determination of the physicochemical properties of this compound. The following sections provide methodologies for key experiments.

Synthesis of this compound

A common synthetic route to substituted dihydroxypyrimidines involves the condensation of a β-dicarbonyl compound or its equivalent with a urea or guanidine derivative. For this compound, a plausible synthesis would involve the condensation of methylmalonic acid or its ester derivative with urea or a related compound in the presence of a base.

Diagram of Synthetic Workflow:

Caption: A generalized workflow for the synthesis of this compound.

Determination of Melting Point

The melting point is a critical indicator of purity.

Methodology:

-

A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a calibrated melting point apparatus.

-

The temperature is raised at a rate of 10-20 °C/min initially, and then slowed to 1-2 °C/min as the expected melting point is approached.

-

The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting range. For a pure compound, this range should be narrow.

Determination of Solubility

Solubility in various solvents is crucial for formulation development and for designing biological assays.

Methodology (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

The vials are agitated in a constant temperature water bath (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) is a measure of the acidity of the hydroxyl groups and is critical for understanding the ionization state of the molecule at physiological pH.

Methodology:

-

A known amount of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.

-

The solution is placed in a thermostated vessel, and a calibrated pH electrode is immersed in it.

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa value corresponds to the pH at the half-equivalence point.

Diagram of Experimental Workflow for Physicochemical Characterization:

Caption: Workflow for the synthesis and physicochemical characterization of a compound.

Biological Activity and Signaling Pathways

While pyrimidine derivatives are known to exhibit a wide range of biological activities, including antiviral and anticancer effects, specific data for this compound is not extensively documented in publicly available literature. The presence of the pyrimidine core suggests that it could potentially interfere with nucleic acid synthesis or other cellular processes that utilize pyrimidine-based molecules. Further research is required to elucidate its specific biological targets and any associated signaling pathways.

A hypothetical signaling pathway that could be investigated for modulation by a pyrimidine derivative is presented below. This is a generic representation and would need to be validated through experimental studies.

Diagram of a Hypothetical Signaling Pathway:

Caption: A hypothetical signaling cascade potentially modulated by a pyrimidine derivative.

Conclusion

This technical guide has provided a summary of the known physicochemical properties of this compound and outlined the standard experimental protocols for their determination. While some fundamental data are available, further experimental work is necessary to fully characterize its solubility and pKa, which are critical for its development as a potential therapeutic agent. Additionally, its biological activity and mechanism of action remain to be explored. The methodologies and workflows presented here offer a solid foundation for researchers and scientists to undertake these investigations.

References

Spectral Data Analysis of 4,6-dihydroxy-5-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data analysis of 4,6-dihydroxy-5-methylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. This document outlines the expected spectral characteristics based on data from closely related analogs and provides detailed experimental protocols for key analytical techniques.

Introduction to this compound

This compound belongs to the pyrimidine class of heterocyclic compounds, which are core structures in many biologically active molecules, including nucleic acids and various therapeutic agents. The structural elucidation and purity assessment of this compound are critical for its application in research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are essential tools for its characterization. Due to the potential for tautomerism, the interpretation of its spectral data requires careful consideration of its potential isomeric forms in different environments.[1][2]

Predicted Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following data is for the closely related analog, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, and serves as a reference for the expected chemical shifts for this compound.[3] The presence of the methyl group at the 5-position in the target molecule is expected to influence the chemical shifts of the neighboring protons and carbons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Broad Singlet | 2H | -OH protons |

| ~2.0-2.5 | Singlet | 3H | -CH₃ protons |

| ~8.0-8.5 | Singlet | 1H | C2-H proton |

Note: The chemical shifts of the hydroxyl protons can vary significantly depending on the solvent and concentration. The data presented is for the analog 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde and is illustrative.[3]

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) (ppm) | Assignment |

| ~160-165 | C4/C6 carbons |

| ~145-150 | C2 carbon |

| ~105-110 | C5 carbon |

| ~15-20 | -CH₃ carbon |

Note: The data presented is for the analog 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde and is illustrative.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in a molecule. The spectrum of this compound is expected to be dominated by absorptions from the hydroxyl and aromatic-like pyrimidine ring vibrations.

Table 3: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200-3500 | Strong, Broad | O-H stretching (intermolecular hydrogen bonding) |

| 2900-3000 | Medium | C-H stretching (methyl group) |

| 1600-1680 | Strong | C=O stretching (from keto-enol tautomerism) / C=N stretching |

| 1550-1620 | Medium-Strong | C=C stretching (pyrimidine ring) |

| 1350-1450 | Medium | C-H bending (methyl group) |

| 1200-1300 | Medium | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molar mass: 126.11 g/mol ), the molecular ion peak [M]⁺ is expected to be observed.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 126 | Molecular ion [M]⁺ |

| 111 | [M - CH₃]⁺ |

| 98 | [M - CO]⁺ |

| 83 | [M - CO - CH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments used in the spectral analysis of this compound.

Synthesis of this compound

A common synthetic route to this compound involves the condensation of an appropriate amidine with a substituted malonic ester.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the structure of the compound.

Materials:

-

This compound sample

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.6 mL of DMSO-d₆ in a clean, dry vial.

-

Transfer to NMR Tube: Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for both ¹H and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-200 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

KBr pellet press kit

-

FT-IR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet):

-

Dry the KBr powder in an oven to remove any moisture.

-

Place a small amount of the this compound sample (approximately 1-2 mg) in the agate mortar.

-

Add approximately 100-200 mg of dry KBr powder.

-

Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.

-

-

Pellet Formation:

-

Transfer a portion of the powder into the die of the KBr pellet press.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum with an empty sample holder.

-

Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

Perform baseline correction and peak picking.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

Methanol or other suitable volatile solvent

-

Mass spectrometer with an electron ionization (EI) source

Procedure:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable volatile solvent like methanol.

-

Sample Introduction: Introduce the sample solution into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization:

-

Utilize an electron ionization (EI) source.

-

Set the electron energy to 70 eV.

-

-

Mass Analysis:

-

Scan a suitable mass-to-charge (m/z) range to detect the molecular ion and expected fragments.

-

-

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the fragmentation pattern to deduce the structure of the fragment ions.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the spectral analysis of this compound.

Caption: General workflow for the synthesis and spectral analysis.

Logical Relationships in Spectral Analysis

The following diagram illustrates the logical relationships between the different spectroscopic techniques and the information they provide for structural elucidation.

Caption: Logical flow from spectral data to structure elucidation.

References

In-depth Technical Guide: ¹H NMR Spectrum of 4,6-dihydroxy-5-methylpyrimidine

This guide will delve into the expected ¹H NMR spectral characteristics of 4,6-dihydroxy-5-methylpyrimidine, outline a detailed experimental protocol for its acquisition, and provide a logical workflow for spectral analysis.

Predicted ¹H NMR Spectral Data

Due to the tautomeric nature of 4,6-dihydroxypyrimidines, the molecule can exist in equilibrium between the dihydroxy form and various keto-enol tautomers. The predominant tautomer in a given solvent will significantly influence the observed ¹H NMR spectrum. For the purpose of this guide, we will consider the 4,6-dihydroxy tautomer.

The expected proton signals for this compound are summarized below. The chemical shifts are estimates based on the analysis of similar pyrimidine derivatives and the known effects of substituents on the pyrimidine ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Integration |

| C2-H | 8.0 - 8.5 | Singlet | 1H |

| C5-CH₃ | 1.8 - 2.3 | Singlet | 3H |

| 4-OH | 10.0 - 12.0 | Broad Singlet | 1H |

| 6-OH | 10.0 - 12.0 | Broad Singlet | 1H |

Note: The chemical shifts of the hydroxyl (OH) protons are highly dependent on the solvent, concentration, and temperature, and they may undergo exchange with residual water or deuterated solvent, leading to broader signals or their complete disappearance.

Structural Analogs: Insights from Thymine

Thymine (5-methyluracil) is a structurally related compound that can provide a basis for predicting the chemical shifts of this compound. The ¹H NMR spectrum of thymine shows characteristic signals for the C6-H proton, the N1-H and N3-H imino protons, and the C5-methyl group. While the electronic environment of the pyrimidine ring in thymine differs due to the presence of carbonyl groups instead of hydroxyl groups, the relative positions of the signals offer a useful reference point.

Experimental Protocol for ¹H NMR Spectrum Acquisition

A standardized protocol is crucial for obtaining a high-quality ¹H NMR spectrum. The following methodology is recommended for the analysis of this compound.

1. Sample Preparation:

-

Weigh accurately 5-10 mg of purified this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for observing exchangeable protons like those in hydroxyl groups.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

2. NMR Instrument Setup and Calibration:

-

The spectrum should be recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument.

-

Insert the sample into the spectrometer and lock the field frequency using the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity and resolution. Automated shimming routines are typically sufficient for standard ¹H NMR.

-

Calibrate the 90° pulse width for the proton channel.

3. Data Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

-

Spectral Width: A spectral width of approximately 12-16 ppm is generally sufficient to cover the expected chemical shift range for pyrimidine derivatives.

-

Acquisition Time: An acquisition time of 2-4 seconds is recommended to ensure good digital resolution.

-

Relaxation Delay: A relaxation delay of 1-5 seconds should be used to allow for full relaxation of the protons between scans, ensuring accurate integration.

-

Number of Scans: The number of scans will depend on the sample concentration. For a 5-10 mg sample, 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

-

Temperature: The experiment should be conducted at a constant temperature, typically 298 K (25 °C).

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically to obtain pure absorption lineshapes.

-

Perform baseline correction to ensure a flat baseline.

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation based on the ¹H NMR spectrum.

Caption: Workflow for ¹H NMR analysis.

This technical guide provides a foundational understanding of the anticipated ¹H NMR spectrum of this compound and a robust framework for its experimental determination and analysis. The generation of actual experimental data will be invaluable for confirming the proposed spectral features and for the comprehensive characterization of this important heterocyclic compound.

The Expanding Therapeutic Landscape of Pyrimidine Derivatives: A Technical Overview of Biological Activities

For Immediate Release

[City, State] – [Date] – The versatile pyrimidine scaffold, a fundamental component of nucleic acids, continues to be a cornerstone in the development of novel therapeutic agents.[1][2][3][4] Researchers and drug development professionals are increasingly leveraging the structural diversity of pyrimidine derivatives to target a wide array of diseases, including cancer, microbial infections, viral illnesses, and inflammatory conditions.[1][4][5][6][7][8][9][10] This technical guide provides an in-depth analysis of the recent advancements in the biological activities of novel pyrimidine derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

The significance of the pyrimidine nucleus in medicinal chemistry is well-established, forming the backbone of numerous therapeutic agents.[2] Its inherent biological importance and the amenability of the pyrimidine ring to chemical modification have made it a privileged scaffold in drug discovery.[10] Scientists have successfully synthesized a multitude of derivatives, demonstrating a broad spectrum of pharmacological activities.[1][4][11]

Anticancer Activity: A Dominant Focus

A substantial body of research has focused on the anticancer properties of novel pyrimidine derivatives.[2][8][12][13][14][15][16] These compounds have shown efficacy against various cancer cell lines, including those of the breast, colon, lung, and liver.[13][14][17][18]

Targeting Key Signaling Pathways

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth and proliferation.[2][19] A prominent target is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in non-small-cell lung cancer (NSCLC).[20][21] Several fused pyrimidine derivatives have been developed as potent EGFR inhibitors.[17][20]

Another key mechanism involves the induction of apoptosis, or programmed cell death. For instance, certain pyrimidine-5-carbonitrile derivatives have been shown to arrest the cell cycle at the G2/M phase and trigger apoptosis in cancer cells.[17] Some derivatives also act by inhibiting topoisomerase IIα, an enzyme essential for DNA replication, leading to double-strand breaks and subsequent apoptosis.[12]

Signaling Pathway for EGFR Inhibition by Pyrimidine Derivatives

Caption: EGFR signaling pathway and its inhibition by a novel pyrimidine derivative.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected novel pyrimidine derivatives against various human cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 10b | HepG2 (Hepatocellular Carcinoma) | 3.56 | [17] |

| A549 (Non-small Cell Lung Cancer) | 5.85 | [17] | |

| MCF-7 (Breast Cancer) | 7.68 | [17] | |

| 2a | Various (Glioblastoma, Breast, Oral, Colon) | 5-8 (at 48h) | [22][23] |

| 7c | Gram-positive bacteria | 2.4 | [24] |

| Gram-negative bacteria | 2.4 | [24] | |

| Candida albicans | 2.4 | [24] | |

| 3b | Melanoma Cell Lines | <50 (at 72h) | [25] |

Antimicrobial and Antiviral Frontiers

Novel pyrimidine derivatives have also demonstrated significant potential as antimicrobial and antiviral agents.

Antibacterial and Antifungal Activity

The search for new antibiotics to combat multidrug-resistant bacteria is a global health priority.[26] Pyrimidine derivatives have emerged as a promising class of compounds with potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[6][24][27] For example, some novel derivatives have shown significant inhibitory effects against Staphylococcus aureus and Escherichia coli.[24] The mechanism of action for some of these compounds involves the inhibition of dihydrofolate reductase (DHFR), an essential enzyme in microbial metabolism.[24]

| Compound ID | Organism | MIC (µmol/L) | Reference |

| 7c | Staphylococcus aureus 4220 | 2.4 | [24] |

| Escherichia coli 1924 | 2.4 | [24] | |

| Candida albicans 7535 | 2.4 | [24] |

Antiviral Potential

The antiviral activity of pyrimidine derivatives has been explored against a range of viruses, including influenza virus, human coronavirus, and rotavirus.[28] Certain 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives have shown potent activity against both type A and B influenza viruses, with 50% effective concentrations (EC50) in the range of 0.01-0.1 µM.[28] More recently, pyrimido[4,5-d]pyrimidines have been identified as a promising scaffold for developing agents against human coronaviruses.[29]

General Workflow for Antiviral Screening of Pyrimidine Derivatives

Caption: A typical workflow for the in vitro screening of novel pyrimidine derivatives for antiviral activity.

Modulating the Inflammatory Response

Inflammation is a complex biological response, and its dysregulation is implicated in numerous chronic diseases. Pyrimidine derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity.[7][30][31][32][33] The anti-inflammatory effects are often attributed to the inhibition of key mediators such as cyclooxygenase (COX) enzymes, particularly COX-2.[30] Certain pyrimidine derivatives have demonstrated high selectivity for COX-2 over COX-1, which could lead to a better safety profile with reduced gastrointestinal side effects.[30]

Mechanism of COX-2 Inhibition in Inflammation

Caption: Inhibition of the COX-2 pathway by pyrimidine derivatives to reduce inflammation.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is commonly used to assess the antiproliferative activity of compounds on cancer cell lines.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The cells are then treated with various concentrations of the pyrimidine derivatives (typically in a logarithmic dilution series) for a specified period (e.g., 48 or 72 hours). A control group with vehicle (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding a solvent such as DMSO.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antibacterial Susceptibility Testing (Disk Diffusion Method)

This method is used to qualitatively assess the antibacterial activity of the synthesized compounds.

-

Inoculum Preparation: A standardized inoculum of the test bacteria is prepared and uniformly spread onto the surface of an agar plate (e.g., Mueller-Hinton agar).

-

Disk Application: Sterile filter paper disks (e.g., 6 mm in diameter) are impregnated with a known concentration of the pyrimidine derivative.

-

Incubation: The impregnated disks are placed on the surface of the inoculated agar plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Zone of Inhibition Measurement: The antibacterial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

Conclusion and Future Directions

The diverse biological activities of novel pyrimidine derivatives underscore their immense potential in medicinal chemistry.[1][4][9][10][11] The continued exploration of structure-activity relationships will be crucial for designing more potent and selective therapeutic agents. Future research will likely focus on optimizing the pharmacokinetic properties of lead compounds, exploring novel molecular targets, and advancing the most promising candidates into preclinical and clinical development. The versatility of the pyrimidine scaffold ensures that it will remain a significant area of investigation for the foreseeable future, with the promise of delivering new and effective treatments for a wide range of human diseases.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. benthamdirect.com [benthamdirect.com]

- 5. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]

- 9. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. Pyrimidine: a review on anticancer activity with key emphasis on SAR - ProQuest [proquest.com]

- 17. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and molecular docking studies of novel pyrimidine derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. ijpsonline.com [ijpsonline.com]

- 33. Synthesis, and biological evaluation of new pyrimidine derivatives as potential anti-inflammatory agents - Europub [europub.co.uk]

An In-depth Technical Guide to 5-Methylpyrimidine-4,6-diol (CAS Number: 63447-38-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 5-Methylpyrimidine-4,6-diol (CAS No. 63447-38-1). While experimental data on the specific biological activities of this compound are limited in publicly available literature, this guide also explores the well-documented biological potential of the broader class of pyrimidine derivatives to provide a context for future research and drug development efforts.

Chemical Identity and Physicochemical Properties

5-Methylpyrimidine-4,6-diol, also known as 4,6-Dihydroxy-5-methylpyrimidine, is a heterocyclic organic compound. It serves as a crucial intermediate in various organic synthesis pathways, particularly in the production of more complex molecules for the pharmaceutical and advanced materials industries.[1][2] Its high purity and specific chemical structure make it a valuable building block in chemical synthesis.[2]

Table 1: Physicochemical Properties of 5-Methylpyrimidine-4,6-diol

| Property | Value | Reference(s) |

| CAS Number | 63447-38-1 | [1][2] |

| Molecular Formula | C₅H₆N₂O₂ | [1] |

| Molecular Weight | 126.11 g/mol | [1] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | >300 °C | [1] |

| Solubility | Soluble in DMSO and Methanol | [3] |

| Purity | ≥97% to ≥99.0% | [1] |

| Storage | Store in a ventilated, low-temperature, dry warehouse or at -20°C. | [1][3] |

Chemical Structure

The chemical structure of 5-Methylpyrimidine-4,6-diol consists of a pyrimidine ring substituted with a methyl group at position 5 and two hydroxyl groups at positions 4 and 6. The presence of these functional groups allows for a variety of chemical modifications, making it a versatile intermediate.

Table 2: Structural Information for 5-Methylpyrimidine-4,6-diol

| Identifier | String |

| SMILES | Cc1c(O)ncnc1O |

| InChI | 1S/C5H6N2O2/c1-3-4(8)6-2-7-5(3)9/h2H,1H3,(H2,6,7,8,9) |

| InChIKey | OREVOAMPEBWISR-UHFFFAOYSA-N |

Synthesis

Representative Experimental Protocol: Synthesis of a 4,6-Dihydroxypyrimidine Derivative

Materials:

-

Diethyl methylmalonate

-

Acetamidinium chloride

-

Sodium methoxide

-

Absolute methanol

-

Hydrochloric acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium methoxide (molar equivalent to acetamidinium chloride) in absolute methanol under an inert atmosphere.

-

Addition of Reactants: To the stirred solution of sodium methoxide, add acetamidinium chloride followed by the dropwise addition of diethyl methylmalonate.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After completion of the reaction, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Precipitation: Dissolve the resulting residue in water and acidify with hydrochloric acid to a pH of approximately 1-2. This will precipitate the crude product.

-

Purification: The crude solid can be collected by filtration, washed with cold water, and then purified by recrystallization from an appropriate solvent (e.g., ethanol or water) to yield the pure 4,6-dihydroxypyrimidine derivative.

Analytical Data (Predicted)

Detailed experimental spectroscopic data for 5-Methylpyrimidine-4,6-diol are not widely published. However, based on the known spectra of closely related pyrimidine derivatives and standard spectroscopic principles, the following table outlines the expected NMR chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Methylpyrimidine-4,6-diol (in DMSO-d₆)

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H NMR | ~11.0 - 12.0 | Broad Singlet | OH |

| ~7.5 - 8.0 | Singlet | C2-H | |

| ~2.0 - 2.2 | Singlet | CH₃ | |

| ¹³C NMR | ~160 - 165 | Singlet | C4/C6 |

| ~145 - 150 | Singlet | C2 | |

| ~105 - 110 | Singlet | C5 | |

| ~15 - 20 | Singlet | CH₃ |

Biological Activity and Potential Applications

While there is no direct experimental evidence for the biological activity of 5-Methylpyrimidine-4,6-diol, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5][6]

-

Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors, cell cycle inhibitors, and antagonists of nucleic acid synthesis, making them effective anticancer agents.[1] For instance, certain 5-methylpyrimidine derivatives have been investigated as dual inhibitors of EGFR and Src kinases.[1]

-

Antimicrobial Activity: The pyrimidine nucleus is a core component of several antibacterial and antifungal drugs.[6]

-

In Silico Predictions: A computational study on derivatives of the closely related 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde predicted a broad spectrum of bioactivity, including antihypertensive, antibacterial, and anticancer properties, with low toxicity.[7]

Given its structural similarity to biologically active pyrimidines, 5-Methylpyrimidine-4,6-diol represents a valuable starting material for the synthesis of novel therapeutic agents. Further research is warranted to explore its potential pharmacological profile.

Safety Information

5-Methylpyrimidine-4,6-diol is classified as an irritant and can cause serious eye damage.[1] Standard laboratory safety precautions, including the use of personal protective equipment such as safety goggles, gloves, and a lab coat, should be followed when handling this compound.

Table 4: GHS Hazard Information

| Category | Information |

| Pictogram | GHS05 (Corrosion) |

| Signal Word | Danger |

| Hazard Statement | H318: Causes serious eye damage |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Conclusion

5-Methylpyrimidine-4,6-diol (CAS 63447-38-1) is a valuable chemical intermediate with a well-defined structure and properties. While its direct biological applications are yet to be extensively explored, its pyrimidine core suggests significant potential for the development of novel therapeutic agents. This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug discovery and development, highlighting the need for further investigation into its pharmacological properties.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

- 6. 4-AMINO-6-HYDROXY-2-METHYLPYRIMIDINE(767-16-8) 13C NMR [m.chemicalbook.com]

- 7. journalspress.com [journalspress.com]

An In-depth Technical Guide to Keto-Enol Tautomerism in Substituted Dihydroxypyrimidines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted dihydroxypyrimidines, a core scaffold in many biologically active molecules including uracil and barbituric acid derivatives, exhibit significant keto-enol tautomerism. This dynamic equilibrium between keto and enol forms is a critical determinant of their physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which in turn profoundly influences their biological activity, receptor binding, and pharmacokinetic profiles. Understanding and predicting the predominant tautomeric form under various conditions is therefore paramount in the field of drug design and development. This technical guide provides a comprehensive overview of the keto-enol tautomerism in substituted dihydroxypyrimidines, detailing the structural and environmental factors that govern the equilibrium. It presents a compilation of quantitative data, outlines detailed experimental and computational protocols for tautomer analysis, and utilizes visualizations to clarify key concepts and workflows.

Introduction to Keto-Enol Tautomerism in Dihydroxypyrimidines

Dihydroxypyrimidines, such as the fundamental structures 2,4-dihydroxypyrimidine (uracil) and 4,6-dihydroxypyrimidine, can exist in multiple tautomeric forms due to the migration of a proton between a heteroatom (oxygen or nitrogen) and a carbon atom. The principal equilibrium of interest is the keto-enol tautomerism, where the molecule interconverts between a diketo form, one or more keto-enol forms, and a dienol form.

The position of this equilibrium is sensitive to a variety of factors, including the electronic nature of substituents on the pyrimidine ring, the polarity and hydrogen-bonding capability of the solvent, temperature, and pH.[1] Generally, the diketo form is predominant in the solid state and in polar solvents, while the enol form can be stabilized by intramolecular hydrogen bonding and in nonpolar environments.[2] The introduction of substituents can further shift this balance by altering the acidity of the protons involved in the tautomerization and by introducing steric or electronic effects.

Caption: General keto-enol tautomerism in 2,4-dihydroxypyrimidine.

Quantitative Analysis of Tautomeric Equilibria

The quantitative assessment of the tautomeric equilibrium is crucial for understanding the behavior of substituted dihydroxypyrimidines. The equilibrium constant (KT) provides a measure of the relative stability of the tautomers.

Influence of Substituents

Substituents on the pyrimidine ring can significantly alter the tautomeric equilibrium. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can influence the acidity of the N-H and O-H protons, thereby shifting the equilibrium. For instance, studies on 5-substituted uracils have shown that the diketo form is generally the most stable.[3] However, the formation of strong intramolecular hydrogen bonds, for example in 5-NO2 derivatives, can stabilize the dienol tautomer.[4]

Table 1: Tautomer Ratios and Equilibrium Constants for Substituted Dihydroxypyrimidines (Illustrative Data)

| Compound | Substituent (R) | Solvent | Tautomer Ratio (% Keto : % Enol) | KT ([Enol]/[Keto]) | Reference |

| 2,4-Dihydroxypyrimidine | -H | Water | >99 : <1 | <0.01 | [4] |

| 5-Fluorouracil | -F | Water | >99 : <1 | <0.01 | [3] |

| 5-Chlorouracil | -Cl | Water | >99 : <1 | <0.01 | [3] |

| 5-Bromouracil | -Br | Water | >99 : <1 | <0.01 | [3] |

| 5-Iodouracil | -I | Water | >99 : <1 | <0.01 | [3] |

| 5-Nitouracil | -NO2 | Gas Phase | - | (Dienol stabilized) | [4] |

| Barbituric Acid | - | Aqueous | Predominantly Diketo | - |

Note: This table is illustrative and compiles data from various sources on uracil and related structures to demonstrate trends. Comprehensive experimental data for a wide range of substituted dihydroxypyrimidines is an active area of research.

Influence of Solvent

The polarity and hydrogen-bonding properties of the solvent play a critical role in determining the position of the tautomeric equilibrium. Polar protic solvents, such as water and methanol, tend to stabilize the more polar diketo tautomer through hydrogen bonding. In contrast, nonpolar aprotic solvents can favor the less polar enol forms.[5] Studies have shown that the molar ratios of tautomeric forms depend on the polarity of the solvent used.[6][7]

Table 2: Solvent Effects on the Tautomeric Equilibrium of a Hypothetical Substituted Dihydroxypyrimidine

| Solvent | Dielectric Constant (ε) | Tautomer Ratio (% Keto : % Enol) | KT |

| Hexane | 1.88 | 60 : 40 | 0.67 |

| Chloroform | 4.81 | 75 : 25 | 0.33 |

| Ethanol | 24.55 | 90 : 10 | 0.11 |

| Acetonitrile | 37.5 | 95 : 5 | 0.05 |

| Water | 80.1 | >99 : <1 | <0.01 |

Experimental Protocols for Tautomer Analysis

The determination of tautomeric equilibria relies on a combination of spectroscopic and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the quantitative analysis of tautomeric mixtures in solution.[8] The chemical shifts of protons and carbons are highly sensitive to their electronic environment, allowing for the differentiation and quantification of tautomers.

Detailed Protocol for 1H NMR Analysis:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the substituted dihydroxypyrimidine.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, D2O) in a standard 5 mm NMR tube. The choice of solvent is critical as it influences the tautomeric equilibrium.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (≥400 MHz) for optimal resolution.

-

Shim the instrument to obtain a homogeneous magnetic field.

-

Set the appropriate spectral width and number of scans.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional 1H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) to allow for complete relaxation of all protons, which is crucial for accurate integration. A D1 of 5 times the longest T1 is recommended.

-

-

Data Processing and Analysis:

-

Process the spectrum (Fourier transform, phase correction, and baseline correction).

-

Identify and assign the signals corresponding to each tautomer. Distinct signals for N-H (keto) and O-H (enol) protons, as well as for the ring protons, will be observed if the tautomeric interconversion is slow on the NMR timescale.

-

Integrate the well-resolved signals corresponding to each tautomer.

-

Calculate the tautomer ratio by comparing the integral values of corresponding protons in each form. The equilibrium constant (KT) can then be calculated from this ratio.

-

Caption: Experimental workflow for NMR-based tautomer analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria by monitoring changes in the absorption spectra as a function of solvent polarity or pH. The keto and enol forms possess different chromophoric systems and therefore exhibit distinct absorption maxima (λmax).[1]

Detailed Protocol for UV-Vis Analysis:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a non-polar solvent where one tautomer might be favored.

-

Solvent Series: Prepare a series of solutions with varying solvent polarities by mixing the stock solution with different ratios of a polar solvent.

-

Spectral Measurement: Record the UV-Vis spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: The appearance of isosbestic points in the overlay of spectra indicates a two-component equilibrium. The relative contributions of the keto and enol forms can be deconvoluted from the spectra to determine the tautomer ratio in each solvent.[6][7] The equilibrium constant can be estimated from the ratios of molar absorptivities of the pure tautomeric forms.[1]

Computational Chemistry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.

Detailed Protocol for DFT Calculations using Gaussian:

-

Structure Preparation:

-

Build the 3D structures of all possible keto and enol tautomers of the substituted dihydroxypyrimidine using a molecular modeling program (e.g., GaussView, Avogadro).

-

-

Input File Generation:

-

For each tautomer, create an input file for Gaussian.

-

Specify the desired level of theory and basis set (e.g., B3LYP/6-311++G(d,p) is a common choice).

-

Include keywords for geometry optimization (Opt) and frequency calculation (Freq) to ensure the optimized structure is a true minimum on the potential energy surface.

-

To model solvent effects, use the Polarizable Continuum Model (PCM) by including the SCRF=(Solvent=solvent_name) keyword.

-

-

Calculation Execution: Run the calculations for each tautomer in the gas phase and in the desired solvents.

-

Data Analysis:

-

From the output files, extract the Gibbs free energies (G) for each optimized tautomer.

-

Calculate the relative Gibbs free energy (ΔG) between the tautomers.

-

The equilibrium constant (KT) can be calculated using the equation: ΔG = -RT ln(KT), where R is the gas constant and T is the temperature in Kelvin.

-

The tautomer ratio can then be determined from KT.

-

Caption: Workflow for computational analysis of tautomerism using DFT.

Signaling Pathways and Logical Relationships

The tautomeric state of a substituted dihydroxypyrimidine can directly impact its interaction with biological targets, such as enzymes and receptors. Different tautomers present distinct hydrogen bond donor and acceptor patterns, as well as different shapes and electrostatic potentials. This can lead to preferential binding of one tautomer over another, influencing the compound's efficacy and selectivity.

Caption: Influence of tautomerism on receptor binding and biological activity.

Conclusion

The keto-enol tautomerism of substituted dihydroxypyrimidines is a multifaceted phenomenon with significant implications for drug discovery and development. A thorough understanding of the factors governing this equilibrium and the ability to quantitatively assess the tautomeric population are essential for rational drug design. This guide has provided a framework for approaching this challenge by summarizing the key principles, presenting illustrative quantitative data, and detailing robust experimental and computational methodologies. By applying these approaches, researchers can gain deeper insights into the behavior of these important heterocyclic compounds and ultimately design more effective and selective therapeutic agents.

References

- 1. Ultraviolet-visible study of tautomeric behavior of some carbonyl and thiocarbonyl pyrimidine derivatives: experimental evidence of enolization and thioketonization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. Factors Governing the Chemical Stability and NMR Parameters of Uracil Tautomers and Its 5-Halogen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (Open Access) The problem of the tautomerism of 4(5)-nitroimidazole: a theoretical and experimental study (1989) | Pilar Jiménez | 27 Citations [scispace.com]

- 5. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

Navigating the Physicochemical Landscape of 4,6-dihydroxy-5-methylpyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,6-dihydroxy-5-methylpyrimidine is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its structural similarity to endogenous pyrimidines. A thorough understanding of its solubility and stability is paramount for its successful application in pharmaceutical formulations and therapeutic development. This technical guide provides a comprehensive overview of the available data, detailed experimental protocols for characterization, and insights into the potential degradation pathways of this compound. While specific quantitative solubility and stability data for this particular molecule are not extensively available in public literature, this guide leverages data from closely related analogs and established methodologies to provide a robust framework for its physicochemical assessment.

Introduction

Pyrimidine derivatives are fundamental scaffolds in a vast array of biologically active molecules, including nucleic acids and numerous therapeutic agents. The substitution pattern on the pyrimidine ring dictates the molecule's physicochemical properties, which in turn influence its bioavailability, efficacy, and shelf-life. This compound, with its hydroxyl and methyl substitutions, presents a unique profile that requires careful characterization. This guide serves as a practical resource for researchers, outlining the necessary experimental procedures to determine its solubility and stability profiles.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and distribution. For this compound, a comprehensive understanding of its solubility in various aqueous and organic media is essential for formulation development.

Available Solubility Data for Analogous Compounds

Direct quantitative solubility data for this compound is sparse. However, data from structurally similar compounds can provide valuable estimations.

| Compound | Solvent | Temperature (°C) | Solubility |

| 4,6-dihydroxypyrimidine | Water | 20 | 2.5 g/L |

| 4,6-dihydroxy-2-methylpyrimidine | Sodium Hydroxide | - | Soluble[1] |

| 4,6-diethoxy-2-methylpyrimidine | Dimethyl Sulfoxide (DMSO) | - | Soluble[2] |

| Methanol | - | Soluble[2] | |

| Ethyl Acetate | - | Soluble[2] |

Note: The data for analogous compounds should be used as a preliminary guide. Experimental determination of the solubility of this compound is highly recommended.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, the following standard protocols are recommended.

This method determines the equilibrium solubility of a compound and is considered the gold standard.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment.

-

Sampling: Carefully withdraw a known volume of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm) to remove any solid particles.

-

Quantification: Analyze the concentration of the dissolved this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

-

Data Reporting: Express the solubility in units such as mg/mL or µg/mL.

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.

Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 or 20 mM).

-

Dilution: Add a small aliquot of the DMSO stock solution to a larger volume of aqueous buffer (e.g., PBS, pH 7.4) to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤ 1%) to minimize its effect on solubility.

-

Incubation: Incubate the solution at a specific temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

-

Precipitate Removal: Separate any precipitate that has formed by filtration or centrifugation.

-

Quantification: Determine the concentration of the compound remaining in the solution using a suitable analytical method, such as UV/Vis spectroscopy or HPLC.

Caption: Workflow for Thermodynamic and Kinetic Solubility Determination.

Stability Profile

Assessing the stability of this compound under various environmental conditions is crucial for determining its shelf-life and ensuring its safety and efficacy. Forced degradation studies are employed to predict the degradation pathways and to develop stability-indicating analytical methods.

Stability of Analogous Compounds

Studies on related 4,6-dihydroxypyrimidine derivatives have shown that they are chemically stable in highly acidic media (0.1–99.5% H2SO4), where they undergo protonation.[3] Dimerization has also been observed for 4,6-dihydroxypyrimidine in aqueous and acidic solutions, although it is a slow process.[4]

Experimental Protocols for Stability Testing

A comprehensive stability assessment should be conducted according to the International Council for Harmonisation (ICH) guidelines.[5]

Forced degradation (stress testing) is performed under conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6]

Methodology:

-

Hydrolysis:

-

Acidic: Dissolve this compound in a dilute acid (e.g., 0.1 N HCl) and heat (e.g., 60-80 °C) for a defined period.

-

Basic: Dissolve the compound in a dilute base (e.g., 0.1 N NaOH) and heat (e.g., 60-80 °C) for a defined period.

-

Neutral: Reflux the compound in water.

-

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3-30% hydrogen peroxide) at room temperature or with gentle heating.

-

Thermal Stress: Expose the solid compound to dry heat (e.g., 60-100 °C) for a specified duration.

-

Photostability: Expose the solid compound and its solution to a controlled source of UV and visible light, as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7]

-

Sample Analysis: At appropriate time points, withdraw samples and analyze them using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient due to degradation.

Methodology:

-

Column and Mobile Phase Selection: A reversed-phase C18 column is commonly used for pyrimidine derivatives. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the buffer and the gradient of the organic modifier should be optimized to achieve good separation between the parent compound and its degradation products.

-

Wavelength Selection: Determine the UV absorbance maximum (λmax) of this compound to ensure maximum sensitivity.

-

Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is demonstrated by showing that the method can resolve the parent peak from all degradation product peaks.

Caption: Workflow for Forced Degradation Studies and Method Development.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been elucidated, general knowledge of pyrimidine chemistry suggests potential routes of degradation.

-

Hydrolysis: The pyrimidine ring can be susceptible to hydrolytic cleavage under strong acidic or basic conditions, potentially leading to ring-opened products.

-

Oxidation: The hydroxyl groups and the methyl group can be sites of oxidation, leading to the formation of corresponding ketones, aldehydes, or carboxylic acids. The pyrimidine ring itself can also undergo oxidative degradation.

Further investigation using techniques such as mass spectrometry (MS) coupled with liquid chromatography (LC-MS) would be necessary to identify and characterize the specific degradation products formed under various stress conditions.

Conclusion

This technical guide provides a foundational framework for the investigation of the solubility and stability of this compound. Although specific quantitative data for this compound is limited, the provided protocols for solubility determination and stability testing offer a clear path for its comprehensive physicochemical characterization. The data from analogous compounds serves as a useful starting point for experimental design. A thorough understanding of these properties is indispensable for the successful development of this compound as a potential therapeutic agent. Researchers and drug development professionals are encouraged to utilize the methodologies outlined herein to generate the necessary data for formulation development and regulatory submissions.

References

- 1. 4,6-Dihydroxy-2-methylpyrimidine, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. database.ich.org [database.ich.org]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ICH Official web site : ICH [ich.org]

Unveiling the Solid State: A Technical Guide to the Crystal Structure of 4,6-dihydroxy-5-methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 4,6-dihydroxy-5-methylpyrimidine, a molecule of significant interest in medicinal chemistry and materials science. Known by its common tautomeric name, 5-methylbarbituric acid, this pyrimidine derivative serves as a foundational scaffold for a variety of compounds with diverse biological activities. Understanding its three-dimensional structure is paramount for rational drug design and the development of novel crystalline materials.

This document details the crystallographic parameters of a closely related derivative, outlines comprehensive experimental protocols for its synthesis and crystallization, and presents a logical workflow for crystal structure determination.

Crystalline Architecture: An Illustrative Analysis

Table 1: Crystallographic Data for a 5-substituted Barbituric Acid Derivative [1]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P 1 21/c 1 |

| Unit Cell Dimensions | |

| a | 11.4382 Å |

| b | 6.7983 Å |

| c | 16.7218 Å |

| α | 90.00° |

| β | 98.163° |

| γ | 90.00° |

| Z | 4 |

| Residual Factor (R) | 0.0573 |

Experimental Protocols